molecular formula C12H12F2O3 B1325285 6-(2,6-Difluorophenyl)-6-oxohexanoic acid CAS No. 898766-46-6

6-(2,6-Difluorophenyl)-6-oxohexanoic acid

Cat. No.: B1325285
CAS No.: 898766-46-6
M. Wt: 242.22 g/mol
InChI Key: HZGJFBCBTSBARL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-(2,6-Difluorophenyl)-6-oxohexanoic acid (CAS: Not explicitly listed; inferred from –18) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₂H₁₂F₂O₃ and a molar mass of 242.22 g/mol. The compound features a hexanoic acid backbone substituted at the 6-position with a 2,6-difluorophenyl ketone group. The fluorine atoms at the 2- and 6-positions on the benzene ring confer distinct electronic and steric properties, enhancing lipophilicity and influencing intermolecular interactions such as hydrogen bonding and π-stacking .

For example, Friedel-Crafts acylation (as used for 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid in ) or regioselective halogenation (e.g., sulfuryl chloride-mediated chlorination in and ) may be applicable. Fluorinated aromatic compounds like this are often intermediates in pharmaceuticals or agrochemicals due to their metabolic stability and bioavailability .

Properties

IUPAC Name

6-(2,6-difluorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-8-4-3-5-9(14)12(8)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGJFBCBTSBARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645338
Record name 6-(2,6-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-46-6
Record name 2,6-Difluoro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,6-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)-6-oxohexanoic acid typically involves the introduction of the difluorophenyl group to the hexanoic acid structure. One common method is the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with hexanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

6-(2,6-Difluorophenyl)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)-6-oxohexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the keto and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Weight (g/mol) Key Properties
6-(2,6-Difluorophenyl)-6-oxohexanoic acid 2,6-difluorophenyl 242.22 High lipophilicity; fluorine atoms reduce electron density on the aromatic ring, potentially enhancing resistance to oxidative degradation .
6-(3,5-Difluorophenyl)-6-oxohexanoic acid (CAS 871127-79-6) 3,5-difluorophenyl 242.22 Symmetric fluorine substitution alters electronic distribution; may exhibit different binding affinities in biological systems .
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 79381-16-1) 2,5-dimethoxy groups 266.29 Methoxy groups increase electron density, enhancing solubility in polar solvents but reducing metabolic stability compared to fluorine .
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid () 2,4-dihydroxy, 5-methyl 266.25 Hydroxyl groups enable hydrogen bonding, improving water solubility but increasing susceptibility to enzymatic oxidation .
6-(4-Isopropylphenyl)-6-oxohexanoic acid (CAS 898791-37-2) 4-isopropyl 248.32 Bulky isopropyl group introduces steric hindrance, potentially reducing interaction with flat binding pockets in enzymes .

Functional Group and Reactivity

  • Fluorinated vs. Chlorinated Analogues: ETHYL 6-(2,5-DICHLOROPHENYL)-6-OXOHEXANOATE (CAS 898778-14-8, ): Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce membrane permeability but enhance halogen bonding in crystal engineering . 6-(2-Hydroxyethoxy)-6-oxohexanoic acid (HMDB0061681, ): The hydroxyethoxy group increases hydrophilicity, making it suitable for prodrug designs requiring aqueous compatibility .
  • Ester vs. Carboxylic Acid Derivatives :

    • Esters (e.g., ethyl esters in ) are typically more volatile and less polar than carboxylic acids, favoring applications in drug delivery systems .

Key Research Findings

  • Synthetic Flexibility: Fluorinated hexanoic acids are synthesized via Friedel-Crafts acylation () or halogenation (), but regioselectivity remains a challenge. For example, 2,6-difluoro substitution avoids steric clashes observed in 2,3-difluoro derivatives () .
  • Structure-Activity Relationships (SAR): Fluorine at the 2-position (para to ketone) minimizes metabolic deactivation compared to methoxy or hydroxyl groups . Discontinued compounds like 6-(2,3-difluorophenyl)-6-oxohexanoic acid () underscore the importance of substituent positioning in commercial viability .

Biological Activity

6-(2,6-Difluorophenyl)-6-oxohexanoic acid is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₁₃F₂O₃
  • Molecular Weight : 245.24 g/mol
  • CAS Number : 898766-46-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to influence several cellular pathways, particularly those involved in inflammation and cancer proliferation. The difluorophenyl group enhances its lipophilicity, potentially improving its absorption and distribution within biological systems.

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound may serve as a candidate for the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessed its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)0.082Inhibition of cyclin-dependent kinases (CDKs)
A549 (lung cancer)0.095Induction of apoptosis via caspase activation

These results indicate that the compound can inhibit cell proliferation and promote apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Breast Cancer Study

A study by Johanne et al. focused on the compound's modifications at the C6 position of the imidazopyridine ring. The optimized derivatives exhibited IC50 values as low as 0.004 µM against CDK2 and Aurora B enzymes, crucial for cancer cell division, indicating enhanced potency as anticancer agents.

Inflammation Research

Another study investigated the anti-inflammatory properties of the compound by assessing its effect on nitric oxide synthase (iNOS) activity in human macrophages. The results showed selective inhibition of iNOS with a pIC50 value of 7.09, suggesting potential therapeutic applications in treating inflammatory diseases.

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